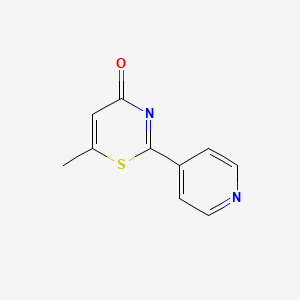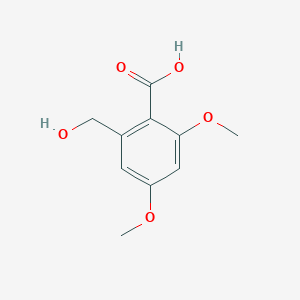![molecular formula C20H22N2O B14389263 N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-26-6](/img/structure/B14389263.png)
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a unique structure with an isoquinoline moiety, which is a bicyclic aromatic compound, and an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide under basic conditions to form the ether linkage.
Amine Alkylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert any double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Saturated amine or ether derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine: Unique due to its specific isoquinoline structure and ether linkage.
N,N-Dimethyl-2-[(6-methyl-1-phenylquinolin-3-yl)oxy]ethan-1-amine: Similar but with a quinoline instead of an isoquinoline moiety.
N,N-Dimethyl-2-[(6-methyl-1-phenylpyridin-3-yl)oxy]ethan-1-amine: Similar but with a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its isoquinoline structure, which imparts distinct chemical and biological properties compared to other related compounds. The presence of the ether linkage also contributes to its unique reactivity and interaction with molecular targets.
属性
CAS 编号 |
89707-26-6 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(6-methyl-1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-9-10-18-17(13-15)14-19(23-12-11-22(2)3)21-20(18)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI 键 |
KMXFBGVUQZXNCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
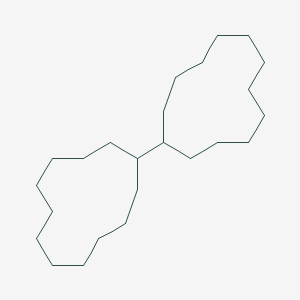
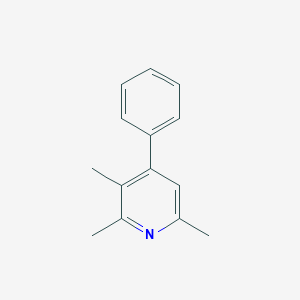
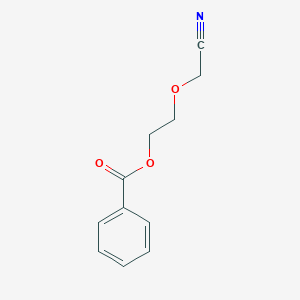
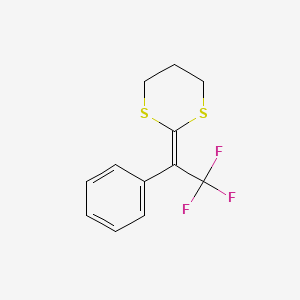
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)


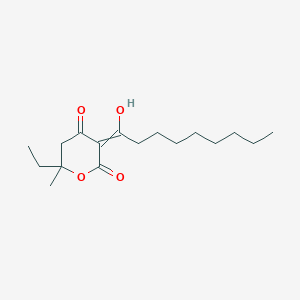
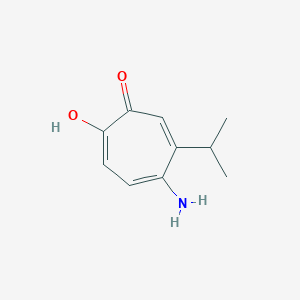
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)

